1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonamide group attached to an imidazole ring, which is further substituted with thiophene groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Thiophene Groups: The thiophene groups are introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the imidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-carboxamide
Uniqueness
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both thiophene groups and the sulfonamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c1-16-7-12(14-9-16)21(17,18)15-13(10-4-6-19-8-10)11-3-2-5-20-11/h2-9,13,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAMAVLVDMLFBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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